beta-Pinene

Description

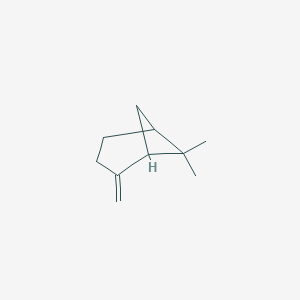

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-60-2 | |

| Record name | Poly(β-pinene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027049 | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Flash point : 88 °F, 88 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860 at 25 °C, 0.867-0.871, 0.86 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Pinene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1), 4.7 | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |

| Record name | beta-Pinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

127-91-3 | |

| Record name | β-Pinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pinene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudopinene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Pinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2(10)-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-61.5 °C, -78.7 °F | |

| Record name | BETA-PINENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | β-PINENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1021 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Biosynthesis and Metabolic Pathways of β Pinene

Isoprenoid Precursor Synthesis

All terpenoids, including β-pinene, are derived from the five-carbon building blocks Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). rsc.orgnih.gov Organisms utilize two primary and distinct pathways to synthesize these essential precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. mdpi.com

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes (including mammals), archaea, and in the cytoplasm of plants. mdpi.comacs.org The pathway commences with the condensation of three molecules of acetyl-CoA. mdpi.com Through a series of enzymatic reactions, this leads to the formation of a key six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This intermediate is then reduced to mevalonic acid, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP can then be isomerized to DMAPP by the enzyme IPP isomerase.

The MEP pathway, also known as the non-mevalonate or deoxyxylulose-5-phosphate (DXP) pathway, operates in most bacteria, green algae, and in the plastids of plants. acs.orgrsc.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org A series of subsequent enzymatic steps, including a reduction and cyclization, ultimately produce IPP and DMAPP. rsc.org In plants, the MEP pathway located in the plastids is responsible for the synthesis of monoterpenes (like β-pinene), diterpenes, and tetraterpenes. rsc.orgresearchgate.net

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate and Glyceraldehyde-3-phosphate |

| Location in Plants | Cytosol | Plastids |

| Primary Organisms | Eukaryotes, Archaea, Cytosol of Plants | Bacteria, Green Algae, Plastids of Plants |

| End Products | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) |

| Terpenoid Products in Plants | Sesquiterpenes, Triterpenes (Sterols) | Monoterpenes, Diterpenes, Carotenoids |

Geranyl Pyrophosphate (GPP) Formation

Geranyl Pyrophosphate (GPP), a ten-carbon molecule, is the direct acyclic precursor for all monoterpenes. unito.it It is formed through a head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. mdpi.comacs.org This crucial step is catalyzed by the enzyme Geranyl Diphosphate (B83284) Synthase (GPPS). mdpi.comacs.org The reaction involves the ionization of DMAPP to form an allylic carbocation, which is then attacked by the double bond of IPP. A subsequent deprotonation yields the final GPP product. youtube.com

β-Pinene Synthase Enzyme Mechanisms

The final and defining step in β-pinene biosynthesis is the cyclization of GPP, a reaction catalyzed by a class of enzymes known as monoterpene synthases, specifically β-pinene synthase. acs.orgnih.govwikipedia.org The mechanism is complex and involves a series of carbocationic intermediates precisely controlled within the enzyme's active site.

The process begins with the ionization of GPP, where the pyrophosphate group is eliminated, generating a geranyl cation. researchgate.netnih.govresearchgate.net This is followed by an isomerization to a linalyl diphosphate (LPP) intermediate, which then re-ionizes. researchgate.netresearchgate.net The resulting cation undergoes an intramolecular cyclization to form an α-terpinyl cation. researchgate.net The fate of this key intermediate determines the final product. For β-pinene formation, the α-terpinyl cation undergoes a deprotonation event at a specific position, leading to the formation of the characteristic exocyclic double bond and the bicyclo[3.1.1]heptane skeleton of β-pinene. rsc.org The active site of the specific pinene synthase enzyme guides the folding of the GPP substrate and stabilizes the reactive carbocation intermediates to ensure the high stereospecificity of the product. acs.org

Chiral Biosynthesis and Enantiomeric Distribution

β-Pinene possesses two chiral centers, meaning it can exist as different stereoisomers, or enantiomers. The two primary enantiomers found in nature are (1S,5S)-(-)-β-pinene and (1R,5R)-(+)-β-pinene. mdpi.com The specific enantiomer produced is determined by the unique pinene synthase enzyme present in the organism. researchgate.net These enzymes are highly stereoselective, controlling the initial folding of the achiral GPP substrate in a way that dictates the chirality of the final cyclized product.

The distribution of these enantiomers varies significantly among different plant species. For instance, studies on conifers have shown that while the enantiomeric ratios of α-pinene can be variable, (-)-β-pinene is often the predominant enantiomer in many Pinus species. researchgate.netnih.govcopernicus.org In contrast, other plants may produce predominantly (+)-β-pinene or a racemic mixture. mdpi.com This enantiomeric distribution is a critical factor in plant-insect interactions and contributes to the characteristic aroma of essential oils. nih.gov

Table 2: Enantiomeric Distribution of β-Pinene in Select Conifer Species

| Species | Predominant β-Pinene Enantiomer |

| Pinus ponderosa (Ponderosa Pine) | (-)-β-pinene copernicus.org |

| Pseudotsuga menziesii (Douglas Fir) | (-)-β-pinene copernicus.org |

| Pinus species (General) | Predominantly (-)-β-pinene researchgate.net |

Biotransformation of β-Pinene in Biological Systems

Once synthesized, β-pinene can be further metabolized or biotransformed by various organisms, leading to a diverse array of derivative compounds. semanticscholar.orgnih.gov These processes are often part of detoxification pathways or the production of new bioactive molecules.

In Microorganisms: Various fungi and bacteria can utilize β-pinene as a carbon source, transforming it into valuable flavor and fragrance compounds. semanticscholar.orgmdpi.com For example, the fungus Aspergillus niger has been shown to biotransform (-)-β-pinene into several oxygenated derivatives. mdpi.com Microbial transformations often involve hydroxylation, epoxidation, and oxidation reactions. semanticscholar.org

In Insects: Insects interact with β-pinene as a host-plant kairomone or a component of their own pheromones. Some insects, like bark beetles, can metabolize β-pinene into other compounds. For example, β-pinene can be a precursor for the synthesis of nopol (B1679846) via a Prins reaction, which can then be used to create insect repellents. nih.gov

In Mammals: When ingested or inhaled, β-pinene is metabolized in mammals. Studies in rabbits and brushtail possums have identified various urinary metabolites, indicating that oxidation is a primary metabolic route. nih.govtandfonline.com Research in rats has demonstrated that β-pinene can be converted to β-ionone, a minor metabolite responsible for a violet-like scent in urine. tandfonline.com This conversion highlights the complex metabolic fate of terpenes within mammalian systems.

Microbial Biotransformation

Microorganisms such as fungi and bacteria are capable of transforming β-pinene into a range of oxygenated derivatives. This biotransformation is a key process in the carbon cycle and is harnessed for the industrial synthesis of natural flavor and fragrance compounds. wikipedia.org

Fungi have demonstrated a notable capacity for the biotransformation of β-pinene, often yielding products with high commercial value.

Aspergillus niger : The filamentous fungus Aspergillus niger (strain ATCC 9642) has been shown to convert (-)-β-pinene into α-terpineol. mdpi.comnih.gov Studies investigating this biotransformation have explored various culture conditions to optimize the yield. An optimal conversion of approximately 4% was achieved when (-)-β-pinene was applied as a diluted solution in ethanol (B145695) with sequential additions of the substrate. mdpi.com This particular strain of A. niger was specific in its ability to convert only (-)-β-pinene, while not transforming related monoterpenes like (-)-α-pinene or (+)-limonene under the tested conditions. mdpi.com

Chrysosporium pannorum : The psychrotrophic (cold-adapted) fungus Chrysosporium pannorum A-1 is an efficient biocatalyst for the oxidative biotransformation of β-pinene. nih.govebi.ac.uk This fungus converts β-pinene primarily to trans-pinocarveol. mdpi.com Research has shown that mutagenesis and subsequent adaptation of the fungus to the toxic nature of β-pinene can significantly improve its bioconversion capabilities. mdpi.com An adapted mutant strain exhibited a 4.3-fold greater biocatalytic activity, yielding 315 mg of trans-pinocarveol per gram of dry mycelium. mdpi.com This enhancement highlights the potential of strain improvement for increasing the efficiency of microbial biotransformation processes. mdpi.com

| Fungus | Substrate | Major Product(s) | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Aspergillus niger ATCC 9642 | (-)-β-Pinene | α-Terpineol | ~4% conversion | mdpi.com |

| Chrysosporium pannorum A-1 (Adapted Mutant) | β-Pinene | trans-Pinocarveol | 315 mg/g dry mycelium | mdpi.com |

Various bacterial species are capable of utilizing monoterpenes like β-pinene as a sole carbon and energy source. nih.gov

Pseudomonas spp. : A soil bacterium, Pseudomonas sp. strain PIN, has been identified for its ability to metabolize β-pinene. The bioconversion by resting cells of this strain reached a total of 58.8% for β-pinene. The metabolic pathway involves the transformation of the bicyclic β-pinene into monocyclic p-menthene derivatives. The primary products identified from the bioconversion of β-pinene by this strain include limonene (B3431351), p-cymene, α-terpinolene, fenchyl alcohol, terpinen-4-ol, α-terpineol, endo-borneol, and p-cymene-8-ol. This metabolic versatility makes Pseudomonas species valuable candidates for biotechnological applications aimed at producing a diverse array of aroma compounds from terpene feedstocks.

| Bacterium | Substrate | Major Product(s) | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain PIN | β-Pinene | Limonene, p-Cymene, α-Terpinolene, Fenchyl alcohol, α-Terpineol, etc. | 58.8% total conversion |

Mammalian Metabolism and Metabolite Identification

When ingested or inhaled, β-pinene undergoes metabolic conversion in mammals, leading to the formation of various oxygenated and conjugated metabolites that are subsequently excreted.

In rabbits, the biotransformation of (-)-β-pinene was investigated, leading to the identification of two major metabolites: (-)-10-pinanol and (-)-1-p-menthene-7,8-diol. This indicates that the mammalian metabolic pathway involves oxidation at the methyl group attached to the cyclobutane (B1203170) ring and epoxidation of the double bond followed by hydrolysis.

Studies in rats have shown that exposure to β-pinene can lead to a characteristic violet-like scent in urine. This phenomenon is attributed to the metabolic conversion of β-pinene into β-ionone, which is then partially excreted. This conversion demonstrates a metabolic pathway capable of significant molecular rearrangement.

In the brushtail possum (Trichosurus vulpecula), a different metabolite, myrtenic acid, was identified in the urine following the metabolism of β-pinene. This suggests species-specific variations in the metabolic pathways of this monoterpene.

| Mammal | Substrate | Identified Metabolite(s) | Reference |

|---|---|---|---|

| Rabbit | (-)-β-Pinene | (-)-10-Pinanol, (-)-1-p-menthene-7,8-diol | |

| Rat | β-Pinene | β-Ionone | |

| Brushtail Possum | β-Pinene | Myrtenic acid |

Plant Biotransformation and Metabolic Products

β-Pinene is a secondary metabolite produced by a wide variety of plants. Its biosynthesis is a key part of the plant's defense and communication mechanisms. The biosynthesis of both α- and β-pinene originates from the universal C5 precursors of terpenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

The pathway proceeds through the following key steps:

Precursor Formation : IPP and DMAPP are synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

Condensation : A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).

Cyclization : GPP is then cyclized by a specific enzyme, pinene synthase (PS). This enzyme facilitates a complex carbocation-driven reaction cascade that results in the formation of the characteristic bicyclic pinene skeleton. Depending on the specific synthase and how the final proton is lost from the carbocation intermediate, either α-pinene or β-pinene is formed. nih.govmdpi.com

While plants are the primary producers of β-pinene, the subsequent metabolic fate of this compound within the plant is less well-defined. Once synthesized, it can be stored in specialized structures like resin ducts or glandular trichomes, or it can be emitted into the atmosphere. wikipedia.org There is also evidence that β-pinene can exert phytotoxic effects on other plants, inhibiting germination and growth, which suggests it plays a role in allelopathy. nih.gov

Oxidation Reactions

The oxidation of β-pinene can occur through atmospheric processes or enzymatic catalysis, leading to a diverse array of oxygenated products.

Atmospheric Photooxidation

In the atmosphere, β-pinene undergoes photooxidation reactions primarily with ozone (O₃), hydroxyl radicals (•OH), and nitrogen oxides (NOx). These reactions are a significant source of secondary organic aerosols (SOA). rsc.org

Ozonolysis: The reaction of β-pinene with ozone proceeds via the Criegee mechanism. aip.org Ozone adds across the exocyclic double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate (a carbonyl oxide) and formaldehyde (B43269). aip.orgaip.org This Criegee intermediate can be stabilized or undergo further reactions. nih.govresearchgate.net Theoretical studies predict that the ozonolysis of β-pinene results in approximately 5% nopinone (B1589484), 28% OH radicals, 37% stabilized Criegee intermediates, 17% lactones, and 10% carbon dioxide. rsc.org The estimated yield of stabilized carbonyl oxides from β-pinene ozonolysis is 0.22. aip.orgnih.gov

Hydroxyl Radical Reactions: The reaction with hydroxyl radicals (•OH) is a key degradation pathway for β-pinene in the atmosphere, especially during the daytime. copernicus.orgnih.gov The •OH radical adds to the double bond, forming β-hydroxyalkoxy radicals. nih.gov These radicals can then undergo C-C bond scission. One pathway for the alkoxy radical formed from •OH addition to the methylene (B1212753) group leads to the formation of nopinone and formaldehyde. nih.gov This reaction pathway is a significant contributor to the formation of highly oxidized multifunctional organic compounds (HOMs), which are precursors to secondary organic aerosols. nih.govrsc.org The Arrhenius expression for the reaction of OH with β-pinene has been determined as 2.70 × 10⁻¹¹ exp[(467 ± 50)/T] cm³ molecule⁻¹ s⁻¹. acs.org

Nitrogen Oxide Reactions: In environments with nitrogen oxides (NOx), the peroxy radicals (RO₂) formed from the initial oxidation of β-pinene by O₃ or •OH can react with nitric oxide (NO). This reaction predominantly forms alkoxy radicals (RO) and nitrogen dioxide (NO₂). The nitrate (B79036) radical (NO₃) also reacts with β-pinene, primarily through addition to the double bond, which leads to the formation of tertiary peroxy radicals in the presence of oxygen. amazonaws.com

| Reactant | Major Products | Significance |

|---|---|---|

| Ozone (O₃) | Nopinone, Formaldehyde, Stabilized Criegee Intermediates, OH Radicals | Contributes to Secondary Organic Aerosol (SOA) formation. aip.orgrsc.org |

| Hydroxyl Radical (•OH) | Nopinone, Formaldehyde, Highly Oxidized Multifunctional Compounds (HOMs) | Dominant daytime degradation pathway leading to SOA. copernicus.orgnih.gov |

| Nitrate Radical (NO₃) | Tertiary Peroxy Radicals, Organic Nitrates | Important nighttime degradation pathway. amazonaws.com |

Enzymatic Oxidation

Microorganisms and their enzymes, particularly cytochrome P450 monooxygenases (CYPs), can catalyze the oxidation of β-pinene. researchgate.netnih.gov These biocatalytic transformations are noted for their high selectivity. CYPs can hydroxylate β-pinene at various positions. Theoretical studies using density functional theory (DFT) show that CYP-catalyzed hydrogen abstraction from β-pinene predominantly occurs at the delta site, leading to the formation of trans-pinocarveol. researchgate.netnih.gov This enzymatic process is a key step in the biotransformation of β-pinene into other valuable compounds. nih.gov

Rearrangement and Ring-Opening Reactions

The strained bicyclic structure of β-pinene makes it susceptible to rearrangement and ring-opening reactions, typically under acidic conditions or high temperatures. researchgate.net

Acid-catalyzed isomerization of β-pinene is initiated by the protonation of the exocyclic double bond, forming a tertiary carbocation (the pinanyl cation). researchgate.netrsc.org This cation can undergo a complex series of rearrangements, including Wagner-Meerwein shifts, leading to a variety of monoterpene skeletons. researchgate.netrsc.org The products formed are dependent on the reaction conditions. For example, in pressurized hot water without any additives, β-pinene can be converted to limonene and myrcene (B1677589). acs.orgresearchgate.net Specifically, at 300°C, a 16% yield of limonene can be obtained, and at 370°C, a 14% yield of myrcene is produced. acs.org These reactions demonstrate the utility of β-pinene as a precursor for other valuable terpenes.

Derivatization and Synthesis of Novel β-Pinene Analogs

The β-pinene scaffold is a valuable building block in synthetic chemistry for creating novel derivatives with a wide range of potential applications. mdpi.com

Synthesis of β-Pinene-Based Derivatives

A common strategy for derivatization involves the oxidation of β-pinene to intermediates like nopinone or myrtanoic acid, which are then further modified. rsc.orgmdpi.com

Amide and Acylthiourea Moieties: Myrtanoic acid, produced from the oxidation of β-pinene, can be converted into an acyl halide. rsc.org This intermediate readily reacts with various amines or thiourea (B124793) to yield a series of β-pinene-based amides and acylthioureas. rsc.orgmdpi.comresearchgate.net These synthetic pathways allow for the introduction of diverse functional groups onto the pinane (B1207555) skeleton. mdpi.com

Quaternary Ammonium (B1175870) Salts: Novel β-pinene quaternary ammonium (β-PQA) salts have been synthesized. mdpi.comnih.gov These syntheses often involve converting β-pinene into a precursor that can be quaternized with different alkyl halides, leading to a variety of salts with different chain lengths and counter-ions. mdpi.comresearchgate.net

Thiazole (B1198619) Derivatives: β-pinene-based thiazole derivatives have been synthesized, often starting from nopinone. rsc.orgnih.gov The synthesis typically involves creating a key intermediate that can undergo a Hantzsch thiazole synthesis or similar cyclization reaction to form the thiazole ring attached to the pinane framework.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies investigate how the structural modifications of β-pinene derivatives influence their biological activities.

Amide and Acylthiourea Derivatives: Studies on amide and acylthiourea derivatives have shown that their antifungal and antitumor activities are influenced by the nature of the substituents on the aromatic ring attached to the amide or thiourea group. mdpi.comresearchgate.net For instance, certain substitutions can enhance the activity against specific fungal pathogens or cancer cell lines. mdpi.comresearchgate.net The introduction of an amide or acylthiourea moiety generally leads to better antifungal activity compared to the parent β-pinene molecule. mdpi.com

Quaternary Ammonium Salts: For β-PQA salts, antimicrobial and anticancer activities are strongly dependent on the structure of the quaternary ammonium group. mdpi.comnih.gov For example, compound 4a (with a specific alkyl chain length) showed excellent activity against several fungal and bacterial strains, while compound 4c displayed the strongest cytotoxicity against HCT-116 and MCF-7 cancer cell lines, with IC₅₀ values of 1.10 and 2.46 μM, respectively. nih.gov This suggests that tuning the lipophilicity and steric factors of the nitrogen substituents is crucial for biological activity. mdpi.com

Thiazole Derivatives: In a series of β-pinene-based thiazole derivatives evaluated for anticancer properties, compound 5g displayed excellent cytotoxic activity against Hela, CT-26, and SMMC-7721 cell lines with IC₅₀ values of 3.48, 8.84, and 6.69 µM, respectively. nih.gov Further investigation revealed that its mechanism involves inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov

| Derivative Class | Lead Compound Example | Observed Activity | Key SAR Finding |

|---|---|---|---|

| Quaternary Ammonium Salts | Compound 4c | Anticancer (IC₅₀ = 1.10 μM against HCT-116) nih.gov | Activity is highly dependent on the substituents at the nitrogen atom. mdpi.comnih.gov |

| Thiazole Derivatives | Compound 5g | Anticancer (IC₅₀ = 3.48 μM against Hela) nih.gov | The specific thiazole substitution pattern is critical for cytotoxic activity. nih.gov |

| Acylthiourea Derivatives | - | Antifungal, Insecticidal mdpi.combenthamdirect.com | Substituents on the aromatic ring influence the spectrum and potency of activity. mdpi.combenthamdirect.com |

| Amide Derivatives | - | Antifungal, Antitumor mdpi.comresearchgate.net | The nature and position of substituents on the aromatic ring affect bioactivity. researchgate.net |

Chemical Reactivity and Transformations of β Pinene

Bioactivity of β-Pinene Derivatives

The inherent biological activity of the β-pinene scaffold can be significantly modulated through chemical modification. The introduction of various substituent groups allows for the fine-tuning of its properties, leading to derivatives with enhanced potency and selectivity against a range of biological targets.

The relationship between the chemical structure of β-pinene derivatives and their biological activity is a critical area of research, particularly in the development of new therapeutic and agricultural agents. Studies have shown that the type, position, and stereochemistry of substituent groups play a pivotal role in determining the bioactivity of these compounds.

A significant enhancement in antifungal activity has been observed upon the derivatization of β-pinene. For instance, the introduction of amide and acylthiourea moieties to the pinane (B1207555) skeleton has been shown to produce derivatives with notable activity against various plant pathogens. nih.govmdpi.com The nature of the substituents on the aromatic rings of these derivatives is particularly influential. Research indicates that the presence of the fluorine atom and strong electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the benzene (B151609) ring can significantly improve antifungal activity against pathogens like Colletotrichum gloeosporioides, Fusarium proliferatum, and Alternaria kikuchiana. nih.gov

The position of these substituents also matters. For example, introducing an ethyl group at the meta-position on the benzene ring of certain derivatives was found to enhance antifungal activity specifically against Phytophthora capsici. nih.gov In a series of synthesized derivatives, compounds 4e , 4h , 4q , and 4r demonstrated broad-spectrum antifungal activity. nih.gov Notably, compound 4o exhibited exceptionally potent activity against Phytophthora capsici, with a half-maximal inhibitory concentration (IC50) of just 0.18 μmol/L. nih.gov

| Compound | C. gloeosporioides | F. proliferatum | A. kikuchiana | Phomopsis sp. | P. capsici |

|---|---|---|---|---|---|

| 4e | <200 | 39.21 | 38.8 | <200 | - |

| 4h | <200 | 41.98 | <200 | 20.43 | - |

| 4o | - | - | - | <200 | 0.18 |

| 4r | 21.64 | - | - | <200 | >200 |

Further studies on other derivatives, such as those containing a bis-hydronopyl moiety, have also shed light on structure-activity relationships. In these cases, the inhibitory activities of methyl derivatives against plant pathogens were found to be superior to those of the corresponding ethyl derivatives. researchgate.net For example, bis-hydronopyl dimethyl ammonium (B1175870) bromide showed excellent effects on Colletotrichum acutatum with a half-maximal effective concentration of 0.538 µg/mL. researchgate.net

Stereochemistry is another fundamental factor governing bioactivity. It has been demonstrated that only the positive enantiomers, such as (+)-β-pinene, exhibit microbicidal activity against a range of fungi and bacteria, while the negative enantiomers are inactive. nih.govnih.gov This highlights the specific stereochemical requirements for interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the molecular properties that govern bioactivity.

The application of QSAR is not limited to neuroprotective activity. Such models have also been successfully applied to understand the antifungal properties of β-pinene derivatives. These studies help to elucidate the structural requirements for potent antifungal agents, guiding the design of new derivatives with improved efficacy against agricultural fungi. mdpi.com By quantifying the relationship between molecular descriptors and antifungal activity, QSAR provides a rational basis for the targeted synthesis of more effective compounds.

Biological Activities and Pharmacological Potential of β Pinene and Its Derivatives

Antimicrobial Activities

Antifungal Effects

Mechanisms of Antifungal Action

Beta-pinene exhibits its antifungal properties through various mechanisms that disrupt the normal functioning and integrity of fungal cells. One of the primary modes of action involves inducing mycelial abnormalities. This disruption of the mycelium, the vegetative part of a fungus, hinders its growth and proliferation.

Furthermore, β-pinene affects the permeability of the fungal cell membrane. This alteration leads to a loss of essential intracellular components and disrupts the electrochemical gradients necessary for cellular processes. Studies on (+)-β-pinene have shown that it likely interferes with the cell wall. nih.goveurekaselect.com Molecular docking simulations suggest that (+)-β-pinene interacts with delta-14-sterol reductase and, to a lesser extent, with 1,3-β-glucan synthase, both of which are crucial enzymes in the synthesis of the fungal cell membrane and cell wall, respectively. nih.goveurekaselect.com

Another significant mechanism is the inhibition of ATP activity. By interfering with the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, β-pinene effectively cripples the metabolic processes essential for fungal survival and growth.

Activity Against Plant Pathogens

This compound and its derivatives have demonstrated notable antifungal activity against a range of plant pathogens, which are responsible for significant crop damage worldwide. Research has shown the efficacy of these compounds against several economically important fungal species. mdpi.comnih.govnih.gov

Colletotrichum gloeosporioides : This fungus causes anthracnose disease in a wide variety of fruits and vegetables. Studies have shown that derivatives of β-pinene can effectively inhibit its growth. mdpi.comnih.govnih.govresearchgate.net For instance, certain acylthiourea derivatives of β-pinene have displayed high antifungal activity against this pathogen. mdpi.com

Fusarium proliferatum : A common pathogen affecting crops like maize and garlic, Fusarium proliferatum has also been shown to be susceptible to β-pinene derivatives. mdpi.comnih.govnih.gov Amide derivatives, in particular, have demonstrated good inhibitory effects. mdpi.com

Alternaria kikuchiana : This pathogen is known to cause black spot disease in pears. Research has indicated that certain amide derivatives of β-pinene can exert strong antifungal activity against A. kikuchiana. mdpi.com

Phomopsis sp. : Various species of Phomopsis are pathogenic to a wide range of plants. Several β-pinene derivatives have been found to have inhibitory effects on the growth of Phomopsis sp. mdpi.comnih.govnih.govresearchgate.net

Phytophthora capsici : This oomycete is a destructive pathogen of peppers and other cucurbits. Some β-pinene derivatives have shown significant antifungal activity against P. capsici, with certain compounds exhibiting potency even greater than some commercial fungicides. mdpi.comnih.govresearchgate.net

The development of β-pinene-based derivatives, particularly those incorporating amide or acylthiourea moieties, has been a focus of research to enhance their antifungal potency and spectrum. mdpi.comnih.govnih.gov

Enantiomeric Specificity in Antifungal Activity

Research has revealed a significant difference in the antifungal activity between the enantiomers of β-pinene, which are non-superimposable mirror images of each other. Specifically, the positive enantiomer, (+)-β-pinene, has been shown to exhibit notable microbicidal activity against a range of fungi. nih.govmdpi.comnih.gov

In contrast, the negative enantiomer, (-)-β-pinene, has demonstrated no significant antimicrobial activity against the same fungal strains, even at high concentrations. nih.govmdpi.comnih.gov This enantiomeric specificity highlights the importance of the stereochemistry of the molecule for its biological function. The specific three-dimensional arrangement of atoms in (+)-β-pinene is crucial for its interaction with fungal cell components, leading to its antifungal effects. This specificity is a key factor in understanding and potentially enhancing the therapeutic applications of β-pinene.

Antibacterial Effects

Activity Against Bacterial Species

This compound has demonstrated antibacterial properties against a variety of bacterial species, including both Gram-positive and Gram-negative bacteria. Its efficacy, however, can vary depending on the specific bacterium.

Escherichia coli : While some studies suggest that β-pinene has antibacterial features that inhibit the light production of E. coli biosensor strains, others indicate that its growth-inhibiting capacity against this Gram-negative bacterium is relatively low. tuni.fi

Pseudomonas aeruginosa : Essential oils with high concentrations of α-pinene and β-pinene have been reported to have antibacterial activity against strains of P. aeruginosa. researchgate.net

Staphylococcus aureus : this compound has shown effectiveness in inhibiting the growth of Staphylococcus aureus. scielo.br Its minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent against this common Gram-positive bacterium. scielo.br

Bacillus subtilis : Research has indicated that β-pinene exhibits antibacterial activity against Bacillus subtilis, another Gram-positive bacterium.

Methicillin-Resistant Staphylococcus aureus (MRSA) : Studies have shown that (+)-β-pinene possesses microbicidal activity against MRSA. nih.govmdpi.comnih.gov Time-kill curve analyses have revealed that it can lead to a total killing of MRSA, although the bactericidal effect may take several hours. nih.govmdpi.comresearchgate.net Furthermore, combinations of (+)-β-pinene with conventional antibiotics like ciprofloxacin (B1669076) have demonstrated synergistic activity against MRSA. nih.govnih.govsemanticscholar.org

Synergistic Effects with Commercial Antibiotics

β-pinene has demonstrated the ability to work synergistically with commercial antibiotics, enhancing their efficacy against resistant bacteria. nih.govdoaj.org This is particularly notable in the case of Methicillin-resistant Staphylococcus aureus (MRSA). nih.govdoaj.orgresearchgate.net When combined with the antibiotic ciprofloxacin, (+)-β-pinene showed a significant synergistic effect, which resulted in a substantial reduction of the minimum inhibitory concentration (MIC) required to inhibit MRSA growth. nih.govmdpi.com Specifically, the MIC of (+)-β-pinene was reduced from 6,250 µg/mL to 662 µg/mL when combined with 0.06 μg/mL of ciprofloxacin, an 8-fold reduction. mdpi.com This potentiation of antibiotic activity is a critical area of research, as it offers a potential strategy to combat the growing problem of antibiotic resistance. sciencedaily.com The synergistic action reduces the required concentration of both the compound and the commercial drug, which can help minimize toxicity. nih.gov However, studies combining (+)-β-pinene with the antifungal agent amphotericin B did not show a synergistic effect against fungal strains. nih.govdoaj.orgresearchgate.netsemanticscholar.org

| Microorganism | Antibiotic | Observed Effect | MIC Reduction Detail |

|---|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Ciprofloxacin | Synergistic | The MIC of (+)-β-pinene was reduced from 6,250 µg/mL to 662 µg/mL. mdpi.com |

| Fungal Strains | Amphotericin B | Indifferent | No significant synergistic activity was detected. nih.gov |

Antiviral Activities (e.g., SARS-CoV-2 main protease inhibition)

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is considered a prime target for antiviral drugs because it is essential for viral replication. nih.govnih.govnih.gov This enzyme cleaves viral polyproteins to produce functional proteins necessary for the virus's life cycle. nih.govnih.govmdpi.com Inhibition of Mpro can effectively block viral replication, making it an attractive target for therapeutic intervention. umassmed.edu Natural phytochemicals are being extensively studied as potential inhibitors of this crucial enzyme. nih.govtechscience.com While various terpenes are being investigated for their antiviral properties, specific studies detailing the direct inhibitory activity of β-pinene on the SARS-CoV-2 main protease are an ongoing area of research. nih.govnexusnewsfeed.com

Anti-Inflammatory and Immunomodulatory Effects

β-pinene has been identified as a monoterpene with significant anti-inflammatory properties. nih.govnih.govnutribiogenics.com Its potential to modulate the body's inflammatory response has been demonstrated in various preclinical studies. nih.gov

Mechanisms of Action (e.g., inhibition of pro-inflammatory cytokines, MAPK and NF-κB pathways)

The anti-inflammatory effects of β-pinene are linked to its ability to modulate key signaling pathways and reduce the production of inflammatory mediators. nih.gov In studies using lipopolysaccharide (LPS)-stimulated cells, (-)-β-pinene was shown to decrease the expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). mdpi.com While some research on human chondrocytes indicated that β-pinene was inactive in inhibiting the NF-κB and JNK pathways, unlike its isomer (+)-α-pinene, other studies support its role in inflammation reduction through different mechanisms. nih.govresearchgate.net The broader anti-inflammatory activity of pinene isomers is often attributed to the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory process. mucodentol.irnih.govresearchgate.netsemanticscholar.org By inhibiting these pathways, pinene can decrease the expression of inflammatory enzymes like iNOS and COX-2, and reduce the secretion of cytokines such as IL-6 and TNF-α. mucodentol.irresearchgate.net

In vitro and In vivo Studies

The anti-inflammatory potential of β-pinene has been validated in both laboratory cell cultures (in vitro) and animal models (in vivo).

In vitro studies on RBL-2H3 cells stimulated with lipopolysaccharide (LPS) showed that (-)-β-pinene could effectively suppress the secretion of β-hexosaminidase, an indicator of an inflammatory response. mdpi.com It also downregulated the gene expression of pro-inflammatory cytokines IL-4 and IL-13 in these cells. mdpi.com

In vivo research using a carrageenan-induced paw edema model in diabetic rats demonstrated a significant anti-inflammatory effect. nih.govresearchgate.netelsevierpure.com Oral treatment with β-pinene reduced paw edema by up to 29.6% within three hours. nih.gov Furthermore, in a carrageenan-induced peritonitis model, β-pinene significantly decreased leukocyte migration, a key event in the inflammatory cascade. nih.govresearchgate.net It reduced the migration of granulocytes by 50.1%, monocytes by 44.4%, and lymphocytes by 37.9% compared to the control group. nih.gov

| Study Type | Model | Key Findings | Quantitative Results |

|---|---|---|---|

| In vitro | LPS-stimulated RBL-2H3 cells | Suppression of β-hexosaminidase secretion and downregulation of IL-4 and IL-13 gene expression. mdpi.com | Inhibition of IL-13 expression by 12.2%. mdpi.com |

| In vivo | Carrageenan-induced paw edema in rats | Significant reduction in edema volume. nih.gov | Reduced edema by 29.6% at the 3rd hour and 32.7% after 24 hours. nih.gov |

| In vivo | Carrageenan-induced peritonitis in rats | Significant reduction in leukocyte migration. nih.govresearchgate.net | Reduced granulocytes by 50.1%, monocytes by 44.4%, and lymphocytes by 37.9%. nih.gov |

Antioxidant Activities

β-pinene exhibits notable antioxidant properties, contributing to its potential therapeutic effects by combating oxidative stress. nih.govnutribiogenics.comresearchgate.net Oxidative stress is a condition characterized by an imbalance between free radicals and antioxidants in the body, which can lead to cellular damage.

Mechanisms of Oxidative Stress Mitigation

β-pinene mitigates oxidative stress through several mechanisms. nih.gov It can directly neutralize free radicals, which are unstable molecules that can damage cells. researchgate.net The antioxidant effect of monoterpene hydrocarbons like β-pinene is partly attributed to the presence of methylene (B1212753) groups in their structure. researchgate.net

Furthermore, β-pinene helps to bolster the body's own antioxidant defense system. nih.govnih.gov Studies have shown that it can modulate the activity of key antioxidant enzymes. nih.gov In a study investigating arsenic-induced oxidative stress in Oryza sativa, supplementation with β-pinene led to a reduction in the activities of enzymes such as ascorbate (B8700270) peroxidase (APX), glutathione (B108866) peroxidase (GPX), glutathione reductase (GR), superoxide (B77818) dismutase (SOD), and catalase (CAT) compared to the arsenic-only treated group, indicating a re-establishment of oxidative balance. nih.gov

By scavenging reactive oxygen species (ROS) and stabilizing cell membranes, β-pinene reduces lipid peroxidation, a process where free radicals damage lipids in cell membranes. nih.govresearchgate.net This is evidenced by a decline in malondialdehyde (MDA) content, a common marker of oxidative stress, following β-pinene treatment. nih.gov These actions collectively help protect cells and tissues from oxidative damage. researchgate.net

| Mechanism | Effect | Supporting Evidence |

|---|---|---|

| Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS). researchgate.netresearchgate.net | Attributed to the molecular structure, including methylene groups. researchgate.net |

| Enzymatic Antioxidant Modulation | Regulates the activity of antioxidant enzymes like SOD, CAT, APX, GPX, and GR. nih.gov | Treatment with β-pinene re-established balance in enzymatic antioxidant levels under conditions of induced oxidative stress. nih.gov |

| Reduction of Lipid Peroxidation | Protects cell membranes from oxidative damage. nih.gov | Leads to a decrease in malondialdehyde (MDA) content. nih.gov |

| Membrane Stabilization | Preserves the integrity of cellular membranes. researchgate.net | Reduces electrolyte leakage caused by oxidative stressors. researchgate.net |

Neuroprotective and Neurological Effects

Recent research has illuminated the significant neuroprotective and neurological effects of β-pinene, highlighting its potential as a therapeutic agent for a range of neurological and psychological conditions. These effects are attributed to its multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and modulatory effects on neurotransmitter systems.

Anti-Alzheimer's Disease Potential

β-Pinene has demonstrated notable potential in preclinical models of Alzheimer's disease. Its neuroprotective effects are linked to its ability to counteract several key pathological features of the disease. Studies have shown that β-pinene can alleviate oxidative stress and mitochondrial dysfunction, both of which are central to the neurodegenerative processes in Alzheimer's. nih.gov By re-establishing antioxidant levels and protecting mitochondrial function, β-pinene helps to preserve neuronal health. nih.gov

Furthermore, β-pinene exhibits anticholinesterase activity, which is a cornerstone of current Alzheimer's disease treatment. nih.gov By inhibiting the acetylcholinesterase (AChE) enzyme, it can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for cognitive processes. In-silico studies have suggested that β-pinene shares a similar binding pocket with the established Alzheimer's drug, galantamine. nih.gov In animal models, treatment with β-pinene has been shown to significantly enhance cognitive performance. nih.gov

Anxiolytic and Antidepressant Properties

β-Pinene has been shown to possess both anxiolytic and antidepressant-like properties. Its antidepressant effects appear to be mediated through its interaction with the monoaminergic system. nih.govphcogres.com Research indicates that the antidepressant-like effects of β-pinene involve the serotonin (B10506) 5-HT1A, β-adrenergic, and dopamine (B1211576) D1 receptors. researchgate.net Specifically, the anti-immobility effect of β-pinene in animal models was reversed by antagonists for β-adrenergic and dopamine D1 receptors, suggesting an interaction with these pathways. phcogres.com This suggests that β-pinene may act on similar pathways to existing antidepressant medications that target monoaminergic signaling. researchgate.net

Anticancer Activities

β-Pinene has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties in preclinical studies. Its ability to inhibit the growth of various cancer cell lines and induce cell death through multiple mechanisms underscores its potential as a therapeutic agent.

In vitro Cytotoxicity Against Various Cancer Cell Lines

β-Pinene has exhibited cytotoxic effects against a range of human cancer cell lines in laboratory settings. Notably, it has shown activity against non-small-cell lung carcinoma (NSCLC) cells. researchgate.net When used in combination with the chemotherapy drug paclitaxel (B517696), β-pinene demonstrated a substantial synergistic effect in these cells. nih.gov Research has also indicated inhibitory effects of β-pinene on breast cancer. nih.gov Furthermore, monoterpenes including (-)-β-pinene have been found to be active against oral squamous cell carcinoma lines (SCC9 and SCC25). nih.gov

Mechanisms of Anticancer Action

The anticancer effects of β-pinene are attributed to several underlying mechanisms, primarily the induction of apoptosis and disruption of the cell cycle.

Apoptosis Induction: β-Pinene has been observed to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net In human oral tongue cancer cells, (-)-β-pinene treatment led to morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of pyknotic nuclei. nih.gov The involvement of caspases, key enzymes in the apoptotic pathway, was confirmed as caspase inhibitors reduced cell death. nih.gov The combination of β-pinene with paclitaxel in NSCLC cells also resulted in morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, β-pinene can interfere with the cancer cell cycle, leading to cell cycle arrest. researchgate.net Studies have shown that treatment with β-pinene can cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing and proliferating. nih.gov This disruption of the cell cycle is a critical mechanism for inhibiting tumor growth.

Increased ROS Levels and Mitochondrial Effects: The generation of reactive oxygen species (ROS) is another mechanism through which β-pinene may exert its anticancer effects. While elevated ROS can contribute to cancer development, at very high levels, they can induce cancer cell death. researchgate.net Some studies on related monoterpenes suggest that the induction of apoptosis is linked to the generation of ROS and the disruption of the mitochondrial membrane potential. researchgate.net

Synergistic Effects with Chemotherapeutic Agents (e.g., Paclitaxel)

Research has highlighted the potential of β-pinene to work in concert with conventional chemotherapeutic drugs, potentially enhancing their efficacy. A notable example is its interaction with paclitaxel, a widely used agent for various cancers, including non-small cell lung cancer (NSCLC). Studies have demonstrated that the combination of β-pinene with paclitaxel results in a significant synergistic antitumor effect against NSCLC cells. nih.govnih.gov

Other Pharmacological Activities

Beyond its direct anti-cancer and synergistic properties, β-pinene exhibits a range of other pharmacological activities that contribute to its therapeutic potential.

Analgesic Effects

β-Pinene has been identified as a compound with notable pain-relieving properties. nih.gov Scientific investigations have demonstrated its analgesic and anti-inflammatory effects in various experimental models. growupconference.com Research into its mechanism of action suggests that β-pinene may exert its effects through interaction with the body's opioid system. One study indicated that β-pinene likely acts as a partial agonist at mu-opioid receptors, which are primary targets for traditional pain-relieving drugs. nih.gov This interaction helps to modulate pain signaling pathways, thereby producing an analgesic response. The dual action of possessing both anti-inflammatory and analgesic properties makes it a compound of interest for pain management research. nih.govnutribiogenics.com

Bronchodilator Properties

Pinene isomers, including β-pinene, have been shown to possess bronchodilator properties, meaning they can help to widen the airways in the lungs. acslab.comcannabisaficionado.com This effect is achieved by relaxing the muscles of the respiratory tract, which can improve airflow. acslab.comcannabisaficionado.com This characteristic suggests a potential utility for β-pinene in managing respiratory conditions where airway constriction is a key symptom. cannahorse.com Studies have also noted pinene's anti-inflammatory effects, which could further benefit inflammatory airway diseases. mdpi.com

Hypoglycemic and Hypolipidemic Effects

Preclinical studies have demonstrated that β-pinene can positively influence metabolic parameters, specifically in the context of diabetes. In a study using a diabetic rat model, oral administration of β-pinene led to significant reductions in several key metabolic markers. nih.govelsevierpure.comnih.gov The treatment was found to decrease plasma glucose levels, indicating a hypoglycemic effect. nih.govelsevierpure.comnih.gov

Furthermore, the same study revealed potent hypolipidemic activity. Treatment with β-pinene resulted in lower levels of triglycerides, Very Low-Density Lipoprotein (VLDL), and Low-Density Lipoprotein (LDL). nih.govelsevierpure.comnih.gov Interestingly, it also decreased levels of High-Density Lipoprotein (HDL). researchgate.net These findings suggest that β-pinene may help regulate both glucose and lipid metabolism, which are often dysregulated in diabetic conditions. nih.govelsevierpure.comnih.gov

Effects of β-Pinene on Biochemical Parameters in Diabetic Rats

| Parameter | Effect Observed | Reference |

|---|---|---|

| Plasma Glucose | Decreased | nih.govelsevierpure.comnih.gov |

| Triglycerides | Decreased | nih.govelsevierpure.comnih.gov |

| VLDL | Decreased | nih.govelsevierpure.comnih.gov |

| LDL | Decreased | nih.govelsevierpure.comnih.gov |

| HDL | Decreased | researchgate.net |

Insecticidal and Repellent Properties

β-Pinene is a well-documented insecticidal and repellent agent, effective against a variety of pests. caringsunshine.com Its mechanism of action is often attributed to its interference with the olfactory receptors of insects, making it difficult for them to locate hosts or food sources. caringsunshine.com

Laboratory studies have confirmed its efficacy against several insect species. For instance, it has demonstrated repellent activity against mosquitoes, reducing their landing and feeding behaviors. caringsunshine.com Research has also shown its toxicity and repellent effects against stored-product insects like the Rice Weevil (Sitophilus oryzae) and the German cockroach (Blattella germanica). nih.govcabidigitallibrary.org In some cases, synthetic derivatives of β-pinene have been shown to possess even greater repellency than the parent compound. nih.gov

Insecticidal and Repellent Activity of β-Pinene

| Target Insect | Observed Effect | Reference |

|---|---|---|

| Mosquitoes | Repellent (reduces landing/feeding) | caringsunshine.com |

| Sitophilus oryzae (Rice Weevil) | Fumigant toxicity | cabidigitallibrary.org |

| Blattella germanica (German Cockroach) | Repellent | nih.gov |

| Stored-Product Insects (general) | Toxic and repellent | acgpubs.org |

Phytotoxic and Allelopathic Effects

β-Pinene demonstrates significant phytotoxic and allelopathic properties, inhibiting the growth of other plants. This monoterpene can interfere with the early growth stages of certain plant species, such as rice (Oryza sativa), by significantly reducing root and coleoptile length. researchgate.net

Ecological Roles and Environmental Interactions of β Pinene

Role in Plant Defense and Communication

β-Pinene serves as a vital component in the intricate defense mechanisms of plants against a range of biotic threats, including herbivores and pathogens. It functions as a plant metabolite and is involved in both direct defense and indirect signaling pathways. nih.govscielo.org.pe

Direct Defense:

Herbivore Deterrent: β-Pinene acts as a deterrent against various herbivorous insects. For instance, it has been shown to deter pine weevils (Hylobius abietis) researchgate.net and exhibits strong egg-laying deterrent properties against the pine processionary moth (Thaumetopoea pityocampa) mdpi.com. Studies have also indicated its deterrent effects on larger herbivores, such as African elephants, with the efficacy depending on concentration. nih.gov

Insect Nervous System Disruption: Terpenoids, including β-pinene, can interfere with the nervous systems of insects, potentially by inhibiting acetylcholinesterase. oup.com

Weed Germination Inhibition: β-Pinene has demonstrated the ability to inhibit the germination of several weed species, suggesting a role in allelopathy, where plants release chemicals to suppress the growth of competing plants. biocrates.comrsc.org

Plant Communication and Signaling:

Systemic Acquired Resistance (SAR): β-Pinene, often in conjunction with α-pinene, acts as an infochemical, propagating defense signals within and between plants. When Arabidopsis thaliana plants are infected with pathogens like Pseudomonas syringae pv tomato, they emit α-pinene and β-pinene. Exposure to these monoterpenes induces defense responses, including the accumulation of reactive oxygen species (ROS) and the upregulation of genes associated with SAR, such as AZELAIC ACID INDUCED1 (AZI1). This suggests that β-pinene primes neighboring plants for impending threats. biocrates.comnih.govoup.comnih.govnih.gov

Induced Defense: The emission of β-pinene can be induced in plant tissues, such as the phloem and needles of conifer seedlings, in response to damage from herbivores like the pine weevil. researchgate.net This highlights its role as an inducible defense compound.

Attraction of Beneficial Organisms: While often a deterrent, β-pinene can also act as an attractant for certain beneficial insects. For example, it has been observed to attract green lacewings (Chrysoperla sinica), which are predators of agricultural pests. nih.gov It also functions as a kairomone (an attractant chemical cue) for the Monochamus saltuarius beetle, a vector for pine wood nematodes, particularly when combined with ethanol (B145695), indicating its role in host localization for some insects. mdpi.complos.org

Contribution to Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation

β-Pinene is one of the most abundant biogenic volatile organic compounds (BVOCs) released from forest ecosystems into the atmosphere. ebi.ac.uk Its atmospheric oxidation plays a significant role in the formation of secondary organic aerosols (SOAs), which impact air quality, climate, and human health. pnas.orgdicp.ac.cn

Oxidation Pathways and SOA Formation:

Reaction with Oxidants: In the atmosphere, β-pinene reacts readily with major atmospheric oxidants, including ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3). These reactions lead to the formation of oxidized derivatives that have lower vapor pressures. copernicus.orgresearchgate.net

Nucleation and Growth: The low-volatility oxidation products of β-pinene can nucleate to form new particles or condense onto existing aerosol particles, contributing to SOA mass and particle number concentrations. pnas.orgdicp.ac.cnresearchgate.net

Dimer Formation: Dimeric compounds, which are extremely low-volatility organic compounds, contribute substantially to SOA formation from monoterpene oxidation. Studies have shown that concerted oxidation by O3 and OH is a significant pathway for dimer formation from β-pinene, accounting for 5.9–25.4% of the β-pinene SOA mass. These dimers can form through both gas-phase and heterogeneous (particle-phase) chemistry. pnas.org